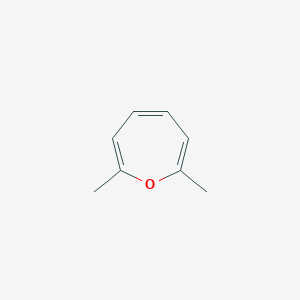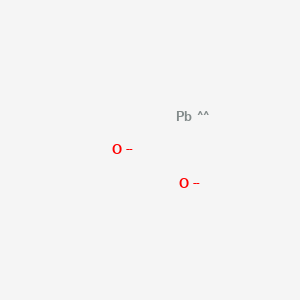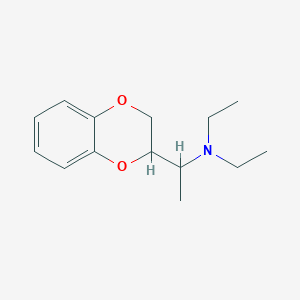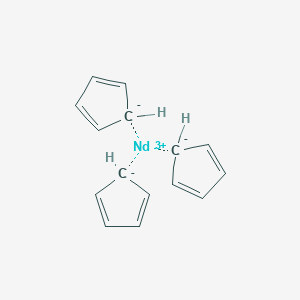
1,5-Heptadiene
Overview
Description
1,5-Heptadiene: is an organic compound with the molecular formula C₇H₁₂ . It is a type of diene, which means it contains two double bonds. Specifically, this compound has its double bonds located at the first and fifth positions of a seven-carbon chain. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of these double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Heptadiene can be synthesized through various methods. One common approach is the dehydrohalogenation of heptane derivatives. For example, the dehydrohalogenation of 1,5-dibromoheptane using a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptane. This process involves passing heptane over a catalyst at high temperatures, which removes hydrogen atoms and forms the diene structure .
Chemical Reactions Analysis
Types of Reactions: 1,5-Heptadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield heptane.
Substitution: It can participate in halogenation reactions where halogens like chlorine or bromine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: 1,5-Dichloroheptane or 1,5-Dibromoheptane.
Scientific Research Applications
1,5-Heptadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and other complex molecules.
Biology: It serves as a model compound for studying the behavior of dienes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of synthetic rubber and other materials.
Mechanism of Action
The mechanism of action of 1,5-Heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, during hydrogenation, the double bonds react with hydrogen gas in the presence of a catalyst, leading to the formation of single bonds and the conversion of the diene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,3-Butadiene: Another diene with double bonds at the first and third positions.
1,4-Pentadiene: A diene with double bonds at the first and fourth positions.
2,5-Heptadiene: A non-conjugated diene with double bonds at the second and fifth positions.
Uniqueness: 1,5-Heptadiene is unique due to its specific placement of double bonds, which gives it distinct reactivity and properties compared to other dienes. Its structure allows for specific types of reactions and applications that are not possible with other dienes .
Properties
IUPAC Name |
hepta-1,5-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4,6H,1,5,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXMNEKDFYUNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998579 | |
| Record name | Hepta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-23-7 | |
| Record name | Hepta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-HEPTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5ZF97YDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5-heptadiene?
A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While the provided research papers don't contain extensive spectroscopic characterization of this compound itself, information about its derivatives and isomers can be found. For instance, [] describes the properties of purified derivatives of 2,6-dimethyl-1,5-heptadiene-4-one (an isomer of phorone).
Q3: Can you describe a synthetic approach to 3-acetoxy-2,6-dimethyl-1,5-heptadiene?
A3: Several synthetic routes to racemic 3-acetoxy-2,6-dimethyl-1,5-heptadiene, a pheromone component, are described in the literature. One method utilizes a one-pot procedure for deoxygenation of an α, β-unsaturated ketone with concomitant double bond migration. [] Another approach uses L-phenylalanine as a starting material to synthesize the (R)-(+)- enantiomer of the pheromone. []
Q4: How does triethylaluminum react with 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes?
A4: Triethylaluminum catalyzes the ring-opening reaction of 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes, leading to the stereoselective formation of (Z)-6-(trimethylsiloxy)-1,5-heptadienes. []
Q5: What is the role of thianthrene cation radical in reactions involving 2,2'-azo-2-methyl-6-heptene?
A5: The reaction of 2,2'-azo-2-methyl-6-heptene with thianthrene cation radical perchlorate in the presence of a base leads to the formation of various C8 hydrocarbons, including 2-methyl-1,6-heptadiene and 6-methyl-1,5-heptadiene. This reaction provides evidence for the formation of the 2-methyl-6-hepten-2-yl radical. []
Q6: How can this compound derivatives be synthesized from isoprene oligomers?
A6: Terpene alcohols containing the this compound motif can be synthesized from isoprene oligomers via a two-step process. This involves epoxidation with peracetic acid followed by isomerization using aluminium triisopropoxide. []
Q7: Has this compound been investigated in the context of the Cope rearrangement?
A7: Yes, various aspects of the Cope rearrangement involving this compound derivatives have been explored. For example, the pyrolysis of (R,E)-5-methyl-1,2,6-octatriene, a this compound derivative, was studied to understand the mechanism of the Cope rearrangement. [, ] Another study examined the kinetics and solvent effects on the rate of the Cope rearrangement using 4,4-dicyano-5-ethyl-1,5-heptadiene. [] Researchers have also reported the first organocatalytic Cope rearrangement using 1,5-hexadiene-2-carboxaldehydes, demonstrating the potential for asymmetric catalysis. []
Q8: Are there any notable catalytic applications of cobalt(II) complexes with ligands containing this compound moieties?
A8: A study investigated cobalt(II) complexes with substituted salen-type ligands, including those incorporating this compound units. While not directly using this compound itself, these complexes exhibited varying dioxygen affinities and catalytic activities in the oxidation of triphenylphosphane and 2,6-di-tert-butylphenol by O2. []
Q9: How do organoyttrium complexes interact with this compound systems?
A9: Organoyttrium complexes, particularly Cp2*YMe·THF, have demonstrated catalytic activity in the sequential cyclization/silylation of 1,5-dienes, including those with a this compound backbone. This process efficiently generates carbobicyclics with high diastereoselectivity. []
Q10: Has this compound been identified in natural sources?
A10: Yes, this compound has been identified as a constituent in the essential oil of Brassica rapa cv. “yukina”. [] It has also been found in Artemisia nilagirica (Clarke) Pamp. essential oil. []
Q11: What is the biological significance of 3-acetoxy-2,6-dimethyl-1,5-heptadiene?
A11: 3-Acetoxy-2,6-dimethyl-1,5-heptadiene is recognized as the sex pheromone of the Comstock mealybug (Pseudococcus comstockii KUWANA). []
Q12: Are there any studies investigating the antimicrobial activity of plant extracts containing this compound derivatives?
A12: Research has shown that extracts from Uriginea maritima (L.), containing 2,6-dimethyl-1,5-heptadiene, exhibit antibacterial activity against various pathogenic bacteria. [] Additionally, extracts from Combretum paniculatum, containing this compound among other compounds, have demonstrated antimicrobial activity against a range of bacterial and fungal strains. []
Q13: Has this compound been identified in the volatile profile of germinated brown rice?
A13: Yes, 4-methyl-1,5-heptadiene was identified as a volatile compound in cooked germinated brown rice, specifically in the Oryza sativa L. ssp. Indica variety. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)











